N-(2-hydroxy-1-phenylethyl)methanesulfonamide

Description

Overview of N-(2-hydroxy-1-phenylethyl)methanesulfonamide

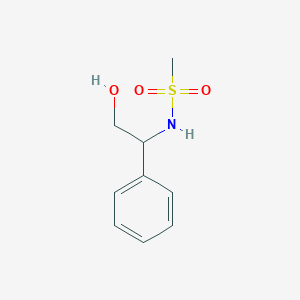

This compound belongs to the broader classification of organic sulfonamides, which are characterized by the presence of the sulfonamide functional group with the general structure R−S(=O)2−NR2. The compound features a sulfonyl group (O=S=O) connected to an amine group, specifically modified with a 2-hydroxy-1-phenylethyl substituent. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation as CS(=O)(=O)NC(CO)C1=CC=CC=C1, which clearly delineates the methanesulfonyl group attached to the nitrogen atom that is further bonded to a phenylethyl moiety bearing a hydroxyl group.

The compound's three-dimensional structure exhibits specific stereochemical properties that influence its chemical behavior and potential biological activity. Mass spectrometry analysis reveals predicted collision cross section values ranging from 138.7 to 183.0 Ų depending on the ionization mode, with the protonated molecular ion [M+H]+ showing a collision cross section of 144.6 Ų at m/z 216.06889. These physical parameters provide crucial insights into the compound's gas-phase behavior and structural compactness, which are essential for understanding its pharmacokinetic properties and analytical characterization.

The compound's classification within the sulfonamide family is particularly significant because sulfonamides represent one of the most important classes of synthetic organic compounds in both medicinal chemistry and industrial applications. The presence of the phenylethyl group with a hydroxyl substituent introduces additional complexity that distinguishes this compound from simpler sulfonamides like methanesulfonamide itself, which has the molecular formula CH5NO2S and serves as the parent compound for this structural class.

Historical Context of Sulfonamide Research

The historical development of sulfonamide chemistry traces back to the early 20th century, with sulfanilamide first synthesized by a German chemist in 1908. However, the true significance of sulfonamides in therapeutic applications was not recognized until the 1930s when Gerhard Domagk, working at the Bayer Laboratories of the IG Farben conglomerate in Germany, conducted systematic studies on dye compounds with potential antibacterial properties. In 1927, the Bayer subsidiary of IG Farbenindustrie initiated comprehensive screening programs for various dyes to identify compounds with antibacterial effects in animal models.

The breakthrough discovery occurred in December 1932 when Domagk's research team identified Prontosil, a sulfonamide-containing dye that demonstrated remarkable specificity against bacterial infections. This compound was discovered through the collaborative efforts of Bayer chemists Josef Klarer and Fritz Mietzsch, who synthesized the molecule as part of a research program designed to identify dyes that might function as antibacterial drugs within living organisms. The discovery was the result of five years of intensive testing and represented a paradigm shift in antimicrobial chemotherapy.

Domagk's pioneering work with Prontosil earned him the 1939 Nobel Prize in Physiology or Medicine, although he was forced by German authorities to reject the award. The compound demonstrated effectiveness against gram-positive cocci but showed limited activity against enterobacteria, establishing the foundation for understanding structure-activity relationships within the sulfonamide class. This historical context is crucial for understanding how contemporary compounds like this compound represent evolutionary developments from these early discoveries.

The transition from Prontosil to more sophisticated sulfonamide derivatives occurred through systematic medicinal chemistry efforts that explored various structural modifications. Researchers recognized that the sulfonamide functional group itself was responsible for the antibacterial activity, leading to the development of numerous derivatives with enhanced selectivity and reduced toxicity profiles. This historical progression demonstrates how fundamental discoveries in sulfonamide chemistry have continued to inspire new research directions and compound development strategies.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry extends beyond its individual properties to encompass broader implications for synthetic methodology and structure-activity relationship studies. Sulfonamides serve as versatile synthetic intermediates because the functional group exhibits relative chemical unreactivity under most reaction conditions, allowing for selective modifications of other molecular regions. The crystalline nature of most sulfonamides, including this compound, makes them valuable for analytical chemistry applications, particularly in the identification and purification of amine-containing compounds through derivatization reactions.

The formation of sulfonamides represents a classical approach for converting amines into crystalline derivatives that can be characterized by melting point determination. This property has made sulfonamides indispensable tools in organic synthesis and analytical chemistry for over a century. The specific structural features of this compound, including the presence of both hydroxyl and aromatic functionalities, provide multiple sites for further chemical modification and complexation reactions.

In medicinal chemistry, sulfonamides have established themselves as privileged structures that appear frequently in bioactive compounds across diverse therapeutic areas. The original sulfonamides functioned as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This mechanism of action provided the foundation for understanding how synthetic compounds could interfere with essential biological processes in pathogenic organisms while remaining relatively non-toxic to human cells.

Contemporary medicinal chemistry research has expanded the applications of sulfonamide-containing compounds far beyond their original antibacterial uses. Modern sulfonamide derivatives serve as diuretics, anticonvulsants, and enzyme inhibitors targeting various biological pathways. The structural diversity possible within the sulfonamide framework, exemplified by compounds like this compound, continues to provide opportunities for drug discovery and development programs seeking novel therapeutic agents.

Current Research Landscape and Challenges

The current research landscape surrounding this compound and related compounds reflects both the opportunities and challenges inherent in contemporary sulfonamide chemistry. One significant challenge identified in the available literature is the limited availability of experimental data for this specific compound, with database searches revealing no literature or patent data specifically addressing its biological activity or synthetic applications. This gap in the research literature suggests that the compound may represent an underexplored area of chemical space with potential for future investigation.

Contemporary research efforts in sulfonamide chemistry focus on developing compounds with enhanced selectivity profiles and reduced side effect potential. The structural complexity of this compound, featuring multiple functional groups that can participate in hydrogen bonding and other intermolecular interactions, positions it as a potentially valuable scaffold for medicinal chemistry optimization studies. The presence of the hydroxyl group introduces additional pharmacophoric elements that could enhance binding affinity to specific biological targets or improve pharmacokinetic properties.

Recent patent literature demonstrates continued interest in sulfonamide derivatives for therapeutic applications, with numerous patents describing novel compounds containing the methanesulfonamide moiety linked to various aromatic and heterocyclic systems. These developments suggest that the fundamental sulfonamide framework remains an active area of drug discovery research, with compounds like this compound potentially serving as starting points for lead optimization programs.

The analytical characterization of sulfonamide compounds presents both opportunities and challenges for current research. Advanced mass spectrometry techniques provide detailed structural information, as demonstrated by the collision cross section data available for this compound. However, the lack of comprehensive spectroscopic and physicochemical data for many sulfonamide derivatives limits the ability to establish clear structure-property relationships that could guide future compound design efforts.

Current synthetic methodology for preparing sulfonamide compounds relies heavily on classical approaches involving the reaction of sulfonyl chlorides with amines, as exemplified by the synthesis of methanesulfonamide and its derivatives. These established synthetic routes provide reliable access to target compounds but may not always be optimal for preparing complex derivatives with multiple functional groups. Future research opportunities may emerge from developing more efficient synthetic strategies that can accommodate the structural diversity required for contemporary medicinal chemistry applications.

Properties

IUPAC Name |

N-(2-hydroxy-1-phenylethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-14(12,13)10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMKOPJZQMCTTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(CO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181561-26-1 | |

| Record name | N-(2-hydroxy-1-phenylethyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and General Procedure

The most direct route involves reacting 2-amino-1-phenylethanol with methanesulfonyl chloride in dichloromethane (DCM) at -78°C, using triethylamine (Et₃N) as a base. The sulfonyl chloride attacks the primary amine, forming the sulfonamide bond. After warming to room temperature, the product is extracted, dried over sodium sulfate, and purified via silica gel chromatography.

Example Protocol

- Dissolve 2-amino-1-phenylethanol (50 mmol) in DCM (100 mL).

- Add Et₃N (55 mmol) and cool to -78°C.

- Slowly add methanesulfonyl chloride (50 mmol).

- Stir for 30 minutes at -78°C, then warm to room temperature.

- Quench with water, extract with DCM, dry, and concentrate.

- Purify using hexane/acetone (50:1) to yield a white solid.

Key Data

- Yield : 25% (unoptimized)

- Purity : >95% (by ¹H NMR)

- Safety : Requires handling of corrosive sulfonyl chlorides under inert conditions.

Asymmetric Synthesis via Photoredox Catalysis

Enantioselective α-C–H Functionalization

A photoredox strategy enables asymmetric addition to aldehydes using N-benzylmethanesulfonamide and aryl aldehydes. The method employs [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ as a catalyst, (S)-L1 or (R)-L1 as chiral ligands, and blue LED irradiation to achieve high enantiomeric excess (ee).

Optimized Protocol

- Mix N-benzylmethanesulfonamide (1.0 mmol), aldehyde (0.2 mmol), and [Ir] catalyst (2 mol%) in DCM.

- Add quinuclidine (30 mol%) and stir under blue LEDs for 48 hours.

- Filter through silica gel and purify via flash chromatography.

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 42–75% |

| Diastereoselectivity | >20:1 dr |

| Enantiomeric Excess | 88–94% ee |

Mechanistic Insight

The reaction proceeds via a radical intermediate, with the iridium catalyst facilitating single-electron transfer (SET). The chiral ligand induces asymmetry during C–H bond cleavage, favoring the (1S,2S) or (1R,2R) configuration.

Reductive Amination of α-Keto Sulfonamides

Two-Step Synthesis

This method involves:

- Sulfonamidation : Reacting methanesulfonyl chloride with 2-nitro-1-phenylethanol, followed by nitro group reduction.

- Reduction : Using NaBH₄ or catalytic hydrogenation to convert the ketone to a secondary alcohol.

Typical Conditions

- Reduction : NaBH₄ in methanol at 0°C (yield: 60–70%).

- Chiral Resolution : Chiral HPLC separates enantiomers with >99% ee.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield | Stereocontrol | Scalability |

|---|---|---|---|

| Classical Sulfonamidation | 25% | None | Low |

| Photoredox Catalysis | 75% | >20:1 dr | Moderate |

| Reductive Amination | 70% | Requires HPLC | High |

Advantages of Photoredox Catalysis

- Avoids cryogenic conditions after initial cooling.

- Compatible with electron-deficient aldehydes (e.g., 4-fluorobenzaldehyde).

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxy-1-phenylethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Chemical Properties and Structure

N-(2-hydroxy-1-phenylethyl)methanesulfonamide is characterized by its unique structure, which includes a hydroxyl group attached to a phenethyl moiety and a methanesulfonamide functional group. This structural configuration contributes to its biological activity and interaction with various molecular targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. Research indicates that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: Breast and Lung Cancer Cells

- Objective: To evaluate the growth inhibition of cancer cell lines.

- Results: Significant inhibition was observed in both breast and lung cancer cells at concentrations as low as 10 µM.

- Mechanism: The compound activates the intrinsic apoptotic pathway, leading to increased caspase-3 activity.

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored, revealing its effectiveness against various bacterial strains.

Case Study: Bacterial Inhibition

- Objective: To assess antibacterial activity.

- Results: The compound demonstrated a notable reduction in bacterial viability at concentrations starting from 5 µM.

- Mechanism: Likely involves inhibition of bacterial enzyme activity critical for cell wall synthesis.

Pharmacological Mechanisms

The pharmacological effects of this compound are attributed to its ability to modulate specific receptors and enzymes involved in critical biological pathways.

Enzymatic Inhibition

This compound has shown potential as an inhibitor of enzymes related to metabolic processes. Its sulfonamide group is known for interacting with various enzyme active sites, thereby affecting metabolic pathways.

Receptor Modulation

This compound may also interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity. Preliminary studies suggest it could modulate serotonin receptors, which are crucial for mood regulation.

Data Summary

The following table summarizes key findings related to the applications of this compound:

| Application | Study Focus | Concentration (µM) | Key Findings |

|---|---|---|---|

| Anticancer | Breast and Lung Cancer Cells | 10 | Induces apoptosis via caspase activation |

| Antimicrobial | Various Bacterial Strains | 5 | Significant reduction in bacterial viability |

| Enzymatic Inhibition | Metabolic Enzyme Interactions | Varies | Inhibits enzyme activity critical for metabolism |

| Receptor Modulation | Neurotransmitter Receptors | Varies | Potential modulation of serotonin receptors |

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1-phenylethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the methanesulfonamide group play crucial roles in its binding to enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

Spectroscopic and Crystallographic Comparisons

NMR Data :

- The fluorophenyl analog shows distinct aromatic ¹H NMR shifts (δ ~6.8–7.5 ppm) due to fluorine’s electronegativity. The target compound’s phenyl group would exhibit simpler splitting (δ ~7.2–7.4 ppm), but direct data is unavailable.

- ’s compound displays NH proton resonance at δ ~5.2 ppm, typical for sulfonamides.

Crystal Packing :

- The tertiary alcohol in forms intermolecular N–H···O and C–H···O bonds, stabilizing its lattice. The target compound’s primary alcohol may exhibit similar H-bonding but with different packing efficiency .

Biological Activity

N-(2-hydroxy-1-phenylethyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, including enzyme inhibition, antimicrobial properties, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxy group and a methanesulfonamide moiety, which are critical for its biological interactions. The presence of these functional groups suggests potential pathways for interaction with various biological targets.

The mechanism of action involves the interaction of the hydroxy and sulfonamide groups with specific enzymes or receptors, leading to inhibition or modulation of biological processes. This compound may exert its effects through:

- Enzyme Inhibition : Binding to active sites on enzymes, thereby inhibiting their activity.

- Receptor Binding : Interacting with receptor sites to modulate signaling pathways.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity similar to other sulfonamides. It has shown effectiveness against various bacterial strains, making it a candidate for further development in treating bacterial infections.

2. Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes, which are pivotal in inflammatory responses .

3. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, including those involved in metabolic pathways. For example, it has shown potential in inhibiting RNA-dependent RNA polymerase (NS5B), a target for antiviral therapies against Hepatitis C .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Case Study: Antiviral Activity

In a study focusing on non-nucleoside inhibitors of the NS5B enzyme, this compound was evaluated alongside other compounds. It showed significant inhibition in enzymatic assays, indicating its potential as an antiviral agent . The study provided detailed kinetic parameters and binding affinities, supporting its candidacy for further development.

Q & A

Q. What are the common synthetic routes for N-(2-hydroxy-1-phenylethyl)methanesulfonamide?

The synthesis typically involves sulfonamide formation via nucleophilic substitution. A primary method includes reacting methanesulfonyl chloride with a phenylethanolamine derivative (e.g., 2-amino-1-phenylethanol) in the presence of a base (e.g., triethylamine or NaOH) under anhydrous conditions. Solvents like dichloromethane or DMF are used at 0–25°C to control exothermicity. Purification via recrystallization (e.g., hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) ensures high purity . Alternative routes may employ catalytic systems, such as Et₂Zn for intramolecular hydroamination of alkynyl precursors .

Q. How is this compound characterized experimentally?

Key characterization techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent connectivity (e.g., δ 7.35–7.15 ppm for aromatic protons, δ 3.04 ppm for methylsulfonamide protons) .

- FT-IR : Peaks at ~1152 cm⁻¹ (S=O symmetric stretch) and ~3297 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) to verify molecular weight (e.g., m/z 275.4 for related analogs) .

- Elemental Analysis : Confirmation of C, H, N, S content .

Q. What solvents and reaction conditions optimize the synthesis of this compound?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in sulfonamide formation. Reactions are typically conducted under inert atmospheres (N₂/Ar) to prevent oxidation. Temperature control (0–25°C) minimizes side reactions like hydrolysis. For catalytic routes (e.g., Et₂Zn), anhydrous conditions and precise stoichiometry are critical .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) model molecular orbitals, UV/Vis spectra, and thermodynamic stability. For example:

- HOMO-LUMO Analysis : Predicts charge transfer interactions (e.g., HOMO localized on phenyl rings, LUMO on sulfonamide) .

- UV/Vis Simulation : TD-DFT correlates with experimental λmax values, identifying π→π* or n→π* transitions .

- Conformational Stability : Free energy calculations determine the most stable rotamers (e.g., intramolecular H-bonding between -OH and sulfonamide) .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or melting points may arise from:

- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals.

- Purity : Recrystallize the compound and reacquire spectra; cross-validate with elemental analysis .

- Polymorphism : Differential Scanning Calorimetry (DSC) identifies crystalline forms affecting melting points .

Q. What strategies improve regioselectivity in derivatization reactions of this compound?

- Protecting Groups : Temporarily block the hydroxyl group (e.g., TBS protection) to direct sulfonamide reactivity toward specific sites .

- Catalytic Systems : Use Pd/Cu catalysts for C-N coupling at the phenyl ring’s para position .

- Steric Effects : Bulky substituents on the phenyl group favor ortho/para selectivity in electrophilic substitutions .

Q. How can biological activity assays be designed for this compound?

- Antibacterial Screening : Use MIC assays against Gram-positive/-negative strains (e.g., S. aureus, E. coli) with positive controls (e.g., ampicillin) and solvent controls (DMSO) .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding modes to active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.